6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methoxypropyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
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Overview
Description
6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methoxypropyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic compound with a unique structure that incorporates multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methoxypropyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring, the introduction of the sulfanyl group, and the construction of the quinazolinone core. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the methoxy groups can introduce a variety of functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential biological activity. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new pharmaceuticals.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers and coatings. Its unique properties could enhance the performance of these materials in various applications.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would likely include binding to active sites, altering protein conformation, and affecting signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- 6-[(4-Chlorobenzyl)sulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,3,4-tetrahydro-1,3,5-triazine
- 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-methyl-2-furyl)methylidene]acetohydrazide
Uniqueness
Compared to similar compounds, 6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methoxypropyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one stands out due to its unique combination of functional groups and structural features
Biological Activity
The compound 6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methoxypropyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including:
- Oxadiazole ring : Known for various biological activities.
- Dioxoloquinazolinone core : Associated with anticancer and antimicrobial properties.
The IUPAC name highlights its structural complexity and potential for diverse biological interactions.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. Studies have shown that derivatives of oxadiazole can inhibit the growth of various bacteria and fungi. For instance:
- Antibacterial Effects : Compounds similar to the target compound have demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli .
- Antifungal Properties : The oxadiazole derivatives have also been reported to show antifungal activity against common pathogens .
Anticancer Potential
The quinazolinone scaffold is well-documented for its anticancer effects. Investigations into similar compounds reveal:
- Inhibition of Cancer Cell Lines : Studies report that related oxadiazole derivatives exhibit cytotoxicity against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) .
- Mechanism of Action : The anticancer activity is often attributed to the compounds' ability to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth.
Case Study 1: Molecular Docking Studies
A study conducted on oxadiazole derivatives demonstrated their binding affinity to cyclooxygenase enzymes (COX-1 and COX-2). The results indicated that some derivatives selectively inhibited COX-2, suggesting potential applications in anti-inflammatory therapies .
Case Study 2: Structure-Activity Relationship (SAR)
Research on related compounds has established a structure-activity relationship that helps predict biological activity based on molecular modifications. For example:
Compound | Activity | Target |
---|---|---|
Compound A | Anti-inflammatory | COX-2 |
Compound B | Anticancer | A549 |
Compound C | Antibacterial | E. coli |
This table illustrates how slight changes in structure can significantly impact biological efficacy.
The mechanism through which the compound exerts its biological effects includes:
- Enzyme Inhibition : Binding to enzymes involved in critical pathways such as inflammation and cancer progression.
- Receptor Modulation : Interacting with cellular receptors to influence signaling cascades.
Properties
IUPAC Name |
6-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-(3-methoxypropyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O7S/c1-30-8-4-7-28-23(29)15-10-19-20(34-13-33-19)11-16(15)25-24(28)36-12-21-26-22(27-35-21)14-5-6-17(31-2)18(9-14)32-3/h5-6,9-11H,4,7-8,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNNREJDBAQUQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC(=C(C=C5)OC)OC)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.